molecular formula C57H94O27 B12341967 SaponinTh CAS No. 1187933-60-3

SaponinTh

Cat. No.: B12341967
CAS No.: 1187933-60-3
M. Wt: 1211.3 g/mol
InChI Key: GOQUVRRNKLJWDE-KUMBAXBUSA-N
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Description

SaponinTh is a high-molecular-weight glycoside, consisting of a sugar moiety linked to a triterpene or steroid aglycone. Saponins, including this compound, are known for their surface activity, detergent properties, and ability to form stable foams in water. They exhibit a range of biological activities, including haemolytic activity, bitterness, and toxicity to fish . Saponins are widely found in plants and have been used in traditional medicines and as natural detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of saponins, including SaponinTh, involves the glycosylation of triterpene or steroid aglycones. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Common methods include the use of Lewis acids or Brønsted acids as catalysts to facilitate the glycosylation reaction .

Industrial Production Methods: Industrial production of saponins often involves extraction from natural sources, such as plants. Conventional extraction methods include maceration, soxhlet extraction, and percolation. Recent advancements have introduced greener and more efficient methods, such as ultrasound-assisted extraction and microwave-assisted extraction . High-performance countercurrent chromatography (HPCCC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and purification of saponins .

Chemical Reactions Analysis

Types of Reactions: SaponinTh undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure of the aglycone or the sugar moiety, leading to different biological activities .

Common Reagents and Conditions: Common reagents used in the chemical modification of saponins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of nucleophiles such as amines or thiols .

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the saponin structure. For example, oxidation can introduce hydroxyl groups, while reduction can remove double bonds. Substitution reactions can result in the addition of functional groups to the aglycone or sugar moiety .

Properties

CAS No.

1187933-60-3

Molecular Formula

C57H94O27

Molecular Weight

1211.3 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3S,4S,5R,6R)-6-[[(1R,2S,4S,6R,7S,8S,9S,12S,13R,16S)-6,8-dihydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C57H94O27/c1-21(20-74-49-41(67)39(65)36(62)31(18-58)79-49)10-15-56(72)25(5)57(73)33(84-56)17-30-28-9-8-26-16-27(11-13-54(26,6)29(28)12-14-55(30,57)7)78-53-48(83-51-43(69)38(64)35(61)23(3)76-51)45(71)47(32(19-59)80-53)82-52-44(70)40(66)46(24(4)77-52)81-50-42(68)37(63)34(60)22(2)75-50/h8,21-25,27-53,58-73H,9-20H2,1-7H3/t21-,22+,23+,24+,25-,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45+,46+,47-,48-,49-,50+,51+,52+,53-,54+,55+,56-,57-/m1/s1

InChI Key

GOQUVRRNKLJWDE-KUMBAXBUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)C[C@H]9[C@@]8([C@@H]([C@](O9)(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)O)C)C)CO)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8(C(C(O9)(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O)C)O)C)C)CO)C)O)O)O

Origin of Product

United States

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